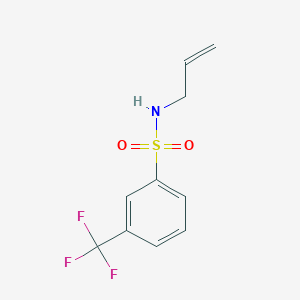

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Description

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl group at the 3-position of the benzene ring and an allylamine (prop-2-en-1-yl) substituent on the sulfonamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the allyl moiety may confer reactivity for further functionalization .

Properties

IUPAC Name |

N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2S/c1-2-6-14-17(15,16)9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBEOOBZADTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with prop-2-en-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom. Key examples include:

These reactions often proceed in polar aprotic solvents (e.g., DMF, acetone) under mild temperatures (0–50°C). The trifluoromethyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack .

Oxidation and Reduction

The compound undergoes redox transformations under controlled conditions:

-

Oxidation :

-

Reduction :

Radical-Mediated Functionalization

Photocatalytic methods enable late-stage modifications:

These reactions exploit the sulfonamide’s ability to generate sulfonyl radicals under light irradiation, enabling coupling with alkenes or amines .

Cycloaddition and Ring-Opening Reactions

The allyl group participates in [2+2] and [3+2] cycloadditions:

-

With Cyclopropenones :

Rhodium-catalyzed reactions with diphenylcyclopropenone yield pyrrol-2-ones (e.g., 5-hydroxy-3,4,5-triphenyl derivatives) via ring expansion . -

With Enediynes :

Lithium acetylides undergo 1,4-addition to form unsymmetrical enediynes, stabilized by sulfonamide-Li coordination .

Hydrolysis and Stability

The compound’s stability in aqueous environments depends on pH:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| Acidic (pH < 3) | Cleavage of S–N bond to form sulfonic acid | <2 hrs | |

| Basic (pH > 10) | Hydrolysis to 3-(trifluoromethyl)benzenesulfonate | 4–6 hrs |

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

| Modification | Target Enzyme | IC₅₀ | Application | Reference |

|---|---|---|---|---|

| Triazole-linked analogs | Carbonic anhydrase IX | 12–45 nM | Anticancer agents | |

| Fluorinated derivatives | Cyclooxygenase-2 (COX-2) | 0.8–3.2 μM | Anti-inflammatory |

These modifications leverage the trifluoromethyl group’s ability to improve membrane permeability and target selectivity .

Key Mechanistic Insights

Scientific Research Applications

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound with diverse applications in chemistry, biology, medicine, and industry. It contains a trifluoromethyl group, increasing its lipophilicity and metabolic stability, making it valuable in various applications.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex molecules.

- Biology This compound is investigated for its potential biological activities, including antimicrobial properties. The primary mechanism of action involves inhibiting carbonic anhydrases (CAs), particularly isoforms II and IX, which are crucial for physiological processes like pH regulation and ion transport. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and certain cancers, due to disrupted cellular processes related to carbon dioxide and bicarbonate balance.

- Medicine It is explored for its potential as a pharmaceutical intermediate. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in synthesizing folic acid in bacteria, disrupting bacterial growth and replication.

- Industry Utilized in developing agrochemicals and other industrial products.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction Reduction reactions can lead to forming amines or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives using nucleophiles like amines, alcohols, or thiols, often in the presence of a base.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Substituent Variations in Benzene-Sulfonamide Derivatives

The following table summarizes key differences between the target compound and structurally related sulfonamides:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-CF₃ group in the target compound contrasts with the 4-CH₃ group in 5a , altering electronic properties. The trifluoromethyl group increases acidity of the sulfonamide NH and enhances binding to hydrophobic pockets in proteins .

- Dual Allyl Substitution: Compound 5a features two allyl groups, which may complicate regioselective reactions compared to the mono-allylated target compound .

Pharmacological and Structural Insights

- Angiotensin II Receptor Binding : Docking studies of 3(1) and analogs reveal that allyl groups participate in hydrophobic interactions and hydrogen bonding within the receptor active site. The trifluoromethyl group in the target compound could enhance binding affinity due to its stronger electron-withdrawing nature compared to methyl or methoxy groups .

Biological Activity

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical properties such as lipophilicity and metabolic stability. This article delves into the biological activity of this compound, particularly its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide

- Molecular Formula : C10H10F3N2O2S

- Molecular Weight : 265.25 g/mol

- CAS Number : 730986-27-3

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), particularly isoforms II and IX. These enzymes are crucial for various physiological processes, including pH regulation and ion transport. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and certain cancers due to disrupted cellular processes related to carbon dioxide and bicarbonate balance .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. This compound shows potential antimicrobial activity against various bacterial strains.

- Inhibition of Carbonic Anhydrases : Studies indicate that this compound can inhibit carbonic anhydrases with subnanomolar potency, making it a candidate for therapeutic applications in diseases linked to these enzymes .

- Potential Anti-Cancer Activity : The ability to inhibit specific carbonic anhydrases may also contribute to anti-cancer effects, particularly in tumors where these enzymes are overexpressed.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Carbonic Anhydrase

In a study investigating the efficacy of various sulfonamide derivatives, this compound was found to significantly inhibit carbonic anhydrase activity in vitro. Kinetic assays demonstrated that the compound binds effectively to the enzyme's active site, leading to decreased enzymatic activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to traditional sulfonamides .

Q & A

Q. What are the standard synthetic routes for preparing N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) with an allylamine (prop-2-en-1-amine) under basic conditions. Key steps include:

- Nucleophilic substitution : React the sulfonyl chloride with allylamine in a polar aprotic solvent (e.g., THF or DCM) using a base like triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours at 0–5°C) to minimize side reactions.

Reference synthetic yields for analogous sulfonamides range from 70–93% under optimized conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : , , and NMR to confirm the presence of the allyl group ( 5.1–5.8 ppm for vinyl protons), trifluoromethyl group ( -63 ppm in ), and sulfonamide linkage.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 294.04).

- Elemental analysis : Validate purity (>95%) and stoichiometry (e.g., C, H, N content) .

Q. How is single-crystal X-ray diffraction (SC-XRD) used to determine the molecular structure?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or DCM.

- Data collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation ( Å) at 200 K.

- Structure refinement : Employ SHELXL for least-squares refinement, achieving R-factors < 0.05. For example, similar sulfonamides show mean C–C bond lengths of 1.76 Å and torsion angles < 5° for planar groups .

Advanced Research Questions

Q. How can structural contradictions in SC-XRD data (e.g., disordered trifluoromethyl groups) be resolved during refinement?

Methodological Answer:

- Disorder modeling : Use PART instructions in SHELXL to split disordered atoms into multiple positions with occupancy factors summing to 1.

- Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. For example, SHELXL refinements of similar sulfonamides achieved R1 = 0.057 by addressing rotational disorder in trifluoromethyl groups .

Q. What strategies are effective for optimizing bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Modify the allyl group (e.g., replacing with bulkier alkenes) or introduce electron-withdrawing groups on the benzene ring to enhance target binding.

- In vitro assays : Test COX-2 inhibition (IC) or antimicrobial activity (MIC) using protocols akin to celecoxib SAR studies, where trifluoromethyl groups improved selectivity by 100-fold .

- Pharmacokinetic profiling : Incorporate metabolically labile groups (e.g., ester linkages) to reduce plasma half-life, as demonstrated in SC-58635 optimization .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2 PDB: 3LN1).

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of sulfonamide-enzyme hydrogen bonds.

- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data. For example, logP values < 3.5 correlate with improved BBB permeability in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.